5-Hydroxy-1-naphthyl 3-methylbenzoate
Description
5-Hydroxy-1-naphthyl 3-methylbenzoate is an ester derivative combining a naphthyl moiety with a substituted benzoate group. Its structure features a 5-hydroxyl group on the naphthalene ring and a 3-methyl substituent on the benzoyl group.
Properties
Molecular Formula |
C18H14O3 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(5-hydroxynaphthalen-1-yl) 3-methylbenzoate |
InChI |
InChI=1S/C18H14O3/c1-12-5-2-6-13(11-12)18(20)21-17-10-4-7-14-15(17)8-3-9-16(14)19/h2-11,19H,1H3 |
InChI Key |
WNUUQNXDKTTWAN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2=CC=CC3=C2C=CC=C3O |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=CC3=C2C=CC=C3O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Benzoate Derivatives
The benzoate group’s substitution pattern significantly influences electronic and steric properties. For instance:
- Methyl 3-methylbenzoate (M3MB) : A simpler ester with a 3-methyl substituent on the benzoyl group. The electron-donating methyl group enhances the ester’s stability and moderates electrophilic aromatic substitution reactivity compared to electron-withdrawing substituents (e.g., nitro or chloro groups) .
Table 1: Substituent and Functional Group Comparison
Functional Group Variations
- Amides vs. Esters : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares the 3-methylbenzoyl moiety but replaces the ester with an amide. Amides exhibit stronger hydrogen-bonding capacity and are often used in metal-catalyzed C–H functionalization due to their directing groups .
- Hydrazides : Compounds like N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide () feature hydrazide linkages, which are versatile in medicinal chemistry for their bioactivity but lack the ester’s hydrolytic stability .
Catalytic and Material Science Potential
Biomedical Relevance
- While hydrazides () are prioritized for antimicrobial or anticancer studies, the ester’s hydrolytic lability might limit its direct drug use. However, prodrug strategies could leverage its structure .
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